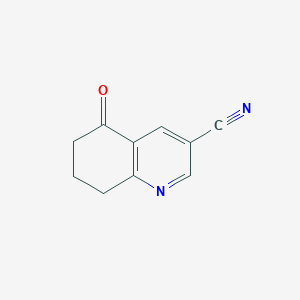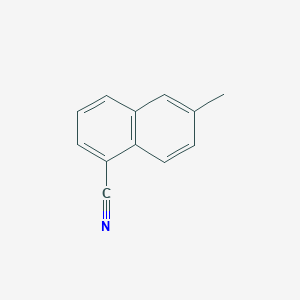
6-Methylnaphthalene-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methylnaphthalene-1-carbonitrile is an organic compound with the molecular formula C₁₂H₉N It is a derivative of naphthalene, characterized by a methyl group at the sixth position and a nitrile group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Methylnaphthalene-1-carbonitrile can be synthesized through several methods. One common approach involves the reaction of 6-methylnaphthalene with cyanogen bromide in the presence of a base. This reaction typically occurs under mild conditions and yields the desired nitrile compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration of 6-methylnaphthalene followed by a subsequent reaction with a suitable nitrile source. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
6-Methylnaphthalene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic substitution reactions.
Major Products Formed
Oxidation: 6-Methylnaphthalene-1-carboxylic acid or 6-methylnaphthalene-1-ketone.
Reduction: 6-Methylnaphthalene-1-amine.
Substitution: Various substituted naphthalene derivatives depending on the reagents used.
Scientific Research Applications
6-Methylnaphthalene-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 6-methylnaphthalene-1-carbonitrile exerts its effects depends on the specific application. In chemical reactions, the nitrile group can act as a nucleophile or electrophile, participating in various transformations. The molecular targets and pathways involved are determined by the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 6-Methylnaphthalene-1-carboxaldehyde
- 6-Methylnaphthalene-1,2-dione
- 6-Methylnaphthalene-1,4-dione
Uniqueness
6-Methylnaphthalene-1-carbonitrile is unique due to the presence of both a methyl group and a nitrile group on the naphthalene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not be suitable for.
Properties
CAS No. |
71235-73-9 |
|---|---|
Molecular Formula |
C12H9N |
Molecular Weight |
167.21 g/mol |
IUPAC Name |
6-methylnaphthalene-1-carbonitrile |
InChI |
InChI=1S/C12H9N/c1-9-5-6-12-10(7-9)3-2-4-11(12)8-13/h2-7H,1H3 |
InChI Key |
WKKYKNUFFPNPQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


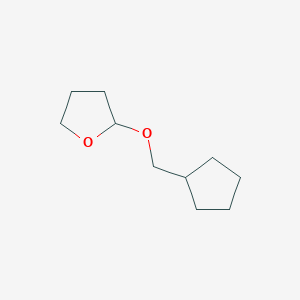


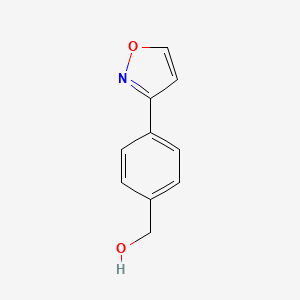



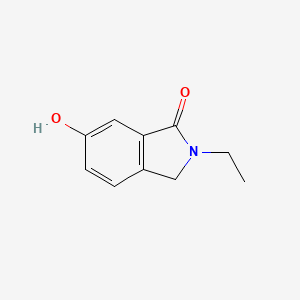

![5-Chloro-1H-pyrazolo[4,3-d]pyrimidin-3-amine](/img/structure/B11914591.png)



